molecular formula C28H26N2 B14002451 N,N'-Bis(4-methylphenyl)(diphenyl)ethanimidamide CAS No. 4172-75-2

N,N'-Bis(4-methylphenyl)(diphenyl)ethanimidamide

Cat. No.: B14002451
CAS No.: 4172-75-2
M. Wt: 390.5 g/mol
InChI Key: FLPFFMDDHHZJOP-UHFFFAOYSA-N
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Description

N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-methylphenyl groups and two phenyl groups attached to an ethanimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE typically involves the reaction of 4-methylphenylamine with diphenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide structure. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE involves its interaction with molecular targets through various pathways. In organic electronics, the compound facilitates charge transport by forming stable charge carriers. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE is unique due to its specific combination of aromatic groups and the ethanimidamide core, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control of electronic characteristics, such as in OLEDs and other advanced materials.

Properties

CAS No.

4172-75-2

Molecular Formula

C28H26N2

Molecular Weight

390.5 g/mol

IUPAC Name

N,N'-bis(4-methylphenyl)-2,2-diphenylethanimidamide

InChI

InChI=1S/C28H26N2/c1-21-13-17-25(18-14-21)29-28(30-26-19-15-22(2)16-20-26)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,27H,1-2H3,(H,29,30)

InChI Key

FLPFFMDDHHZJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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